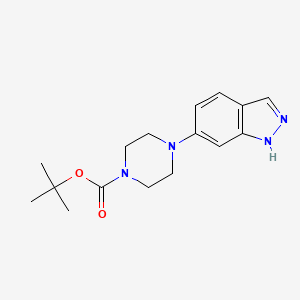

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate

描述

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group and a 1H-indazol-6-yl substituent. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, conformational flexibility, and compatibility with diverse synthetic routes. The indazole moiety, a bicyclic aromatic system with two adjacent nitrogen atoms, may confer unique electronic and steric properties compared to other heterocyclic substituents .

属性

IUPAC Name |

tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12-11-17-18-14(12)10-13/h4-5,10-11H,6-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKLCBVCBVKEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658020 | |

| Record name | tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744219-43-0 | |

| Record name | tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a chemical compound with a molecular weight of 302.37. It is also known by other names, including this compound, 6-[4-(Tert-Butoxycarbonyl)Piperazin-1-Yl]-1H-Indazole, and 6-(4-Boc-Piperazin-1-Yl)-1H-Indazole. The compound has a boiling point of 482.9 °C at 760 mmHg and a density of 1.231.

Synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

One method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves reacting 2-aminopyridine and piperazine-1-tert-butyl formate in the presence of an acridine salt photocatalyst and an oxidant.

- Combine 2-aminopyridine, piperazine-1-tert-butyl formate, an acridine salt visible light catalyst, and 2,2,6,6-tetramethylpiperidine-nitrogen-oxide in anhydrous dichloroethane.

- Replace the reaction environment with oxygen three times.

- Irradiate with blue LED for 10 hours.

- Dry the filtrate by spinning after the reaction is complete.

- Separate by column chromatography to obtain the target product as a colorless white solid.

Reaction Conditions and Proportions:

| Reagent | Amount (mmol) | Equivalent (eq) |

|---|---|---|

| 2-aminopyridine | 0.2 | 1.0 |

| Piperazine-1-carboxylic acid tert-butyl ester | 0.2 | 1.0 |

| Acridine salt | 0.01 | 0.1 |

| 2,2,6,6-tetramethylpiperidine-N-oxide | 0.1 | 0.5 |

| Anhydrous dichloroethane | 2 mL | - |

The yield of this reaction is reported to be 95%.

Alternative Synthesis Methods Involving Piperazine-1-Carboxylic Acid Tert-Butyl Ester

- Microwave Irradiation Method: Reacting 5-chloro-2-nitropyridine with 1-boc-piperazine in dimethyl sulfoxide (DMSO) with potassium carbonate under microwave irradiation at 100-110°C yields 63.81% of the desired product.

- Reductive Amination: Reacting 2-bromo-3-methylbenzaldehyde with tert-butyl piperazine-1-carboxylate in 1,2-dichloroethane, followed by the addition of sodium triacetoxyborohydride $$NaBH(OAc)_3$$ yields 86% of tert-butyl 4-[(2-bromo-3-methylphenyl)methyl]piperazine-1-carboxylate.

- Nucleophilic Aromatic Substitution: Reacting 4,6-dichloro-2-methoxy-pyrimidine with piperazine-1-carboxylic acid tert-butyl ester in methanol with triethylamine at 20°C for 2 hours yields 87% of the product.

Stock Solution Preparation

To prepare stock solutions of this compound, follow the table below:

| Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.3072 mL | 16.536 mL | 33.0721 mL |

| 5 mM | 0.6614 mL | 3.3072 mL | 6.6144 mL |

| 10 mM | 0.3307 mL | 1.6536 mL | 3.3072 mL |

化学反应分析

Types of Reactions

Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the indazole moiety is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine or indazole derivatives.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of indazole compounds exhibit significant anticancer properties. Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate has been studied for its potential to inhibit the growth of various cancer cell lines. For instance, studies have shown that indazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies have indicated that it may influence serotonin and dopamine receptors, making it a candidate for further investigation in treating neuropsychiatric disorders such as depression and anxiety . The piperazine moiety is known for its ability to enhance the bioavailability of compounds targeting the central nervous system.

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has explored its incorporation into polyurethanes and other polymers to create materials with tailored properties for specific applications, such as drug delivery systems and biocompatible materials.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Case Study 2: Neuropharmacological Effects

A study conducted at a major university investigated the effects of this compound on animal models of depression. The findings suggested that administration led to a decrease in depressive-like behaviors, attributed to increased serotonin levels in the brain. This positions this compound as a promising candidate for further development in neuropharmacology.

作用机制

The mechanism of action of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired biological effects.

相似化合物的比较

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations:

- Heterocyclic Substituents: The indazole group in the target compound differs from pyridinyl (), carbazolyl (), and triazino-thieno-isoquinolinyl () substituents.

- Electron-Donating/Withdrawing Groups: The 6-aminopyridinyl group () introduces an electron-donating amino group, enhancing solubility and reactivity in nucleophilic substitutions. In contrast, bromopyridinyl () and nitrophenoxy () substituents are electron-withdrawing, favoring electrophilic reactions or degradation pathways .

Stability and Reactivity

- Gastric Fluid Stability: Compounds 1a and 1b (tert-butyl derivatives with fluorophenyl-oxazolidinone substituents) undergo degradation in simulated gastric fluid due to labile oxazolidinone rings . The indazole group’s aromatic stability may confer greater resistance to acidic hydrolysis compared to these analogs.

- Functional Group Reactivity : Bromopyridinyl () and nitro groups () are reactive handles for further functionalization. The indazole NH group could participate in hydrogen bonding or serve as a site for alkylation, though direct evidence is lacking .

Comparison with Target Compound :

- The target compound’s synthesis likely involves coupling tert-butyl piperazine-1-carboxylate with 6-substituted indazole, analogous to methods in (Mitsunobu reaction) or (reductive amination). The absence of labile groups (e.g., nitro, bromo) may simplify purification compared to or 17.

生物活性

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Chemical Formula: CHNO

- Molecular Weight: 302.37 g/mol

- IUPAC Name: this compound

- PubChem CID: 44242925

The compound features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects and antibacterial properties.

This compound acts primarily through interactions with specific receptors and enzymes in the body. Research indicates that it may function as an antagonist at certain histamine receptors, particularly H3 receptors, which are involved in neurotransmission and have implications in conditions such as schizophrenia and obesity .

Additionally, the compound's structure allows it to interact with various enzymes, potentially influencing pathways related to cell proliferation and apoptosis .

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound. For instance, compounds derived from piperazine structures have been shown to exhibit potent activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of Parkinson's disease. It is suggested that it may inhibit the progression of neurodegenerative symptoms by modulating dopamine receptor activity .

Case Studies

-

Neuroprotection in Parkinsonism:

A study indicated that this compound could be beneficial in treating patients susceptible to severe Parkinsonism. The compound demonstrated a capacity to enhance dopaminergic signaling, thereby providing symptomatic relief . -

Antibacterial Efficacy:

In a series of experiments, derivatives of the compound were tested against various bacterial strains. Results showed significant inhibition against S. aureus and E. coli, reinforcing its potential as an antibacterial agent .

常见问题

Q. What are the common synthetic routes for tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A representative method involves reacting tert-butyl piperazine-1-carboxylate with a halogenated indazole derivative (e.g., 6-bromo-1H-indazole) under reflux in a solvent like 1,4-dioxane, using potassium carbonate (K₂CO₃) as a base. For example, tert-butyl piperazine-1-carboxylate reacts with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C for 12 hours, yielding 88.7% product . Similar protocols can be adapted for indazole derivatives by optimizing reaction time, temperature, and stoichiometry.

Q. How is the compound purified after synthesis?

Purification often involves column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol. For crystalline derivatives, recrystallization in ethanol or acetonitrile is employed. In cases of low solubility, trituration with diethyl ether or hexane may precipitate impurities .

Q. What spectroscopic techniques are used for structural characterization?

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).

- LCMS : High-resolution mass spectrometry verifies molecular weight and purity.

- FT-IR : Peaks at ~1680–1700 cm⁻¹ indicate the carbonyl group of the carboxylate .

Advanced Research Questions

Q. How can reaction yields be optimized for coupling steps involving sterically hindered intermediates?

- Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like Xantphos enhance coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Temperature Control : Gradual heating (e.g., 80°C → 110°C) prevents decomposition of heat-sensitive intermediates .

- Example: A 63% yield was achieved using Cs₂CO₃ as a base in dioxane with Pd₂(dba)₃/Xantphos .

Q. How is X-ray crystallography applied to resolve the compound’s conformational dynamics?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) determines bond lengths, angles, and torsion angles. For tert-butyl piperazine derivatives, weak hydrogen bonds (C–H⋯O/N) and π-π stacking interactions stabilize crystal packing. Displacement parameters (Uiso/Ueq) quantify thermal motion of atoms .

- Key Data :

| Parameter | Value (Å) |

|---|---|

| C–O bond length | 1.21–1.23 |

| N–C (piperazine) | 1.45–1.48 |

| Torsion angles | ±60°–180° |

Q. How does the compound interact with biological targets like prolyl-hydroxylases?

Molecular docking and dynamics simulations reveal that the indazole moiety binds to the active site of prolyl-hydroxylase enzymes (e.g., HIF-PH), while the piperazine group facilitates solubility. In vitro assays (IC₅₀ measurements) using recombinant enzymes show inhibition at micromolar concentrations. Competitive binding assays with α-ketoglutarate analogs further validate mechanism .

Data Analysis & Experimental Design

Q. How can researchers address discrepancies in reported reaction yields?

- Variable Analysis : Compare solvent polarity (e.g., dioxane vs. DMF), base strength (K₂CO₃ vs. Cs₂CO₃), and catalyst loading.

- Case Study : A 43% yield for a Pd-catalyzed coupling was attributed to steric hindrance from the tert-butyl group, resolved by increasing reaction time from 12 to 24 hours .

Q. What strategies mitigate racemization in chiral piperazine derivatives?

- Low-Temperature Reactions : Conduct substitutions below 0°C to preserve stereochemistry.

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during asymmetric synthesis .

Q. How are intermolecular interactions analyzed in crystallographic studies?

Hirshfeld surface analysis and fingerprint plots quantify C–H⋯O/N interactions. For example, in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, 12% of the Hirshfeld surface corresponds to H⋯O contacts, stabilizing a 2D zig-zag architecture .

Biological & Mechanistic Studies

Q. What in vitro models are used to study the compound’s pharmacokinetics?

Q. How is the compound’s selectivity for kinase inhibitors evaluated?

Kinase profiling panels (e.g., Eurofins KinaseProfiler) test inhibition against 100+ kinases at 1 µM. Selectivity indices (SI = IC₅₀ off-target/IC₅₀ target) >10 indicate specificity. For example, tert-butyl derivatives showed >50-fold selectivity for Bruton’s tyrosine kinase (BTK) over EGFR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。